molecular formula C22H27N3O4 B1391793 Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate CAS No. 1242268-07-0

Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate

Cat. No. B1391793
M. Wt: 397.5 g/mol
InChI Key: AHAURRPMZVUDDQ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and natural compounds. It contains a benzyl group and a piperazine ring, which are also common structures in many drugs . The nitro group attached to the benzoic acid ring could potentially make the compound reactive.


Chemical Reactions Analysis

The nitro group in the compound could potentially undergo reduction reactions to form amines. The ester group could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups present in the molecule. For example, the presence of the polar nitro and ester groups could potentially increase the compound’s solubility in polar solvents .

Scientific Research Applications

Antidepressant Potential

Compounds similar to Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate have been studied for their potential as antidepressants. For instance, derivatives of benzo[b]thiophene, which share structural similarities, were evaluated for their in vitro affinity with 5-HT(1A) receptors and serotonin reuptake inhibition, indicating potential antidepressant properties (Silanes et al., 2004) (Orus et al., 2002).

Anticancer Research

Compounds containing structures similar to Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate have been explored for their anticancer properties. Studies demonstrate that certain nitroimidazole derivatives exhibit significant antiproliferative effects against various human cancer cell lines, highlighting their potential as anticancer agents (Al-Soud et al., 2021).

Anti-inflammatory Activity

Synthetic compounds akin to Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate have been studied for their anti-inflammatory properties. Investigations into novel imidazole derivatives have shown in vitro and in vivo anti-inflammatory activity, suggesting potential therapeutic applications in this domain (Ahmed et al., 2017).

Antibacterial and Antifungal Research

These compounds have also been researched for their antibacterial and antifungal potential. Derivatives of piperazine, a core component of Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate, have demonstrated efficacy against various bacterial strains, including MRSA and VRE, as well as biofilm inhibition activities, indicating their significance in tackling antibiotic-resistant infections (Mekky & Sanad, 2020).

Antiparasitic Activity

Research on similar compounds has shown promising antiparasitic activities. Studies on methyl-5-(4-salicyloyl-piperazin-1-yl)-benzimidazole-2-carbamates, for example, have revealed significant activity against various parasitic infections in experimental models (Raviña et al., 1993).

Antidiabetic Research

Additionally, piperazine derivatives have been identified as new antidiabetic compounds. Research in this area has led to the discovery of compounds that significantly improve glucose tolerance in diabetic rat models, opening new avenues for diabetes treatment (Le Bihan et al., 1999).

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. The different functional groups present in the molecule could potentially be modified to optimize its activity .

properties

IUPAC Name

methyl 2-(4-benzyl-2-propan-2-ylpiperazin-1-yl)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16(2)21-15-23(14-17-7-5-4-6-8-17)11-12-24(21)20-10-9-18(25(27)28)13-19(20)22(26)29-3/h4-10,13,16,21H,11-12,14-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAURRPMZVUDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143169
Record name Methyl 2-[2-(1-methylethyl)-4-(phenylmethyl)-1-piperazinyl]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate

CAS RN

1242268-07-0
Record name Methyl 2-[2-(1-methylethyl)-4-(phenylmethyl)-1-piperazinyl]-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[2-(1-methylethyl)-4-(phenylmethyl)-1-piperazinyl]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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